molecular formula C11H10FN3O2 B1524935 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1239728-42-7

1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1524935
M. Wt: 235.21 g/mol
InChI Key: RFNSMTNFEQHLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is substituted with a 4-fluoro-3-methylphenyl group and a carboxylic acid group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluoro-3-methylphenyl derivative with a 5-methyl-1H-1,2,3-triazole derivative. The exact method would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would consist of a 1H-1,2,3-triazole ring substituted with a 4-fluoro-3-methylphenyl group and a carboxylic acid group. The presence of the fluorine atom and the carboxylic acid group could significantly affect the compound’s chemical properties and reactivity.



Chemical Reactions Analysis

As a derivative of 1H-1,2,3-triazole, this compound could potentially participate in various chemical reactions. The presence of the carboxylic acid group could allow for reactions involving the formation or cleavage of C-O bonds, while the fluorine atom could potentially be replaced by other groups in nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity, while the carboxylic acid group could allow for hydrogen bonding and could affect the compound’s solubility in different solvents.


Scientific Research Applications

Photophysical Properties and Application Prospects

Researchers have developed strategies for synthesizing novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), derivatives similar in structure to 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. These ATAs exhibit bright blue fluorescence, excellent quantum yields, and large Stokes shifts. Their photophysical properties are extra sensitive to structural changes and the microenvironment, showing potential applications as sensors for monitoring and controlling pH due to their reversible behavior between acid and alkaline pH values and low toxicity, indicating their utility in real-time biological research (Safronov et al., 2020).

Synthesis Techniques and Chemical Interactions

A study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, highlighted the presence of intermolecular interactions such as lp⋯π, crucial for understanding the chemical behavior of these compounds. This research demonstrates the versatility of triazole derivatives in synthesis and their potential applications in developing new materials and chemicals (Shukla et al., 2014).

Fluorescence and Sensing Applications

The development of highly fluorescent dyes containing the pyrazolylpyrene (Pyrazoolympicene) chromophore, related to the structural family of triazoles, showcases the potential of these compounds in fluorescence-based applications. The dyes exhibit bright fluorescence and weak bases, indicating their relevance in sensing applications within strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of 1H-1,2,3-triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could involve studying the biological activity of this compound, synthesizing analogs, and investigating their potential applications.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific studies and experimental data are needed. Always follow standard safety procedures when handling chemicals.


properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNSMTNFEQHLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.